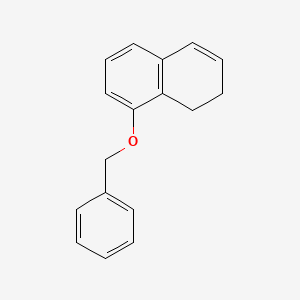![molecular formula C13H28O6 B14250268 Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol CAS No. 497881-19-3](/img/structure/B14250268.png)
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C12H26O4. It is a derivative of formic acid and is known for its unique structure, which includes a hexoxyethoxy group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol typically involves the reaction of formic acid with 2-[2-(2-hexoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hexoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for certain biological samples.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its unique structure allows it to participate in a range of chemical processes, including hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol can be compared with other similar compounds, such as:
2-[2-(2-methoxyethoxy)ethoxy]ethanol: This compound has a similar structure but with a methoxy group instead of a hexoxy group, leading to different chemical properties and applications.
Triethylene glycol monohexyl ether: This compound shares a similar backbone but lacks the formic acid moiety, resulting in different reactivity and uses.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug formulation. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
Properties
CAS No. |
497881-19-3 |
|---|---|
Molecular Formula |
C13H28O6 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C12H26O4.CH2O2/c1-2-3-4-5-7-14-9-11-16-12-10-15-8-6-13;2-1-3/h13H,2-12H2,1H3;1H,(H,2,3) |
InChI Key |
DUVBSNNZUXEYAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOCCOCCO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


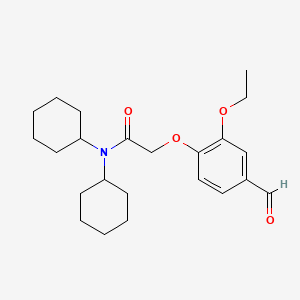
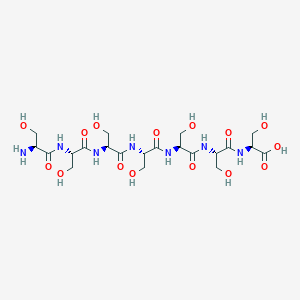

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
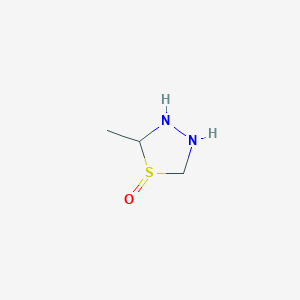
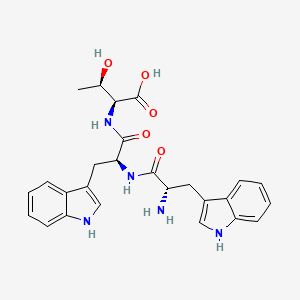
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)

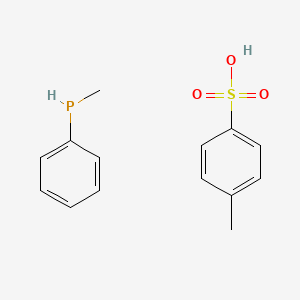
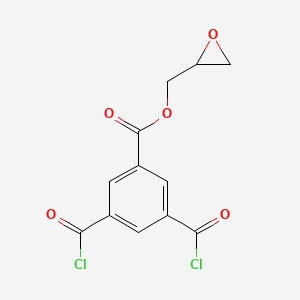
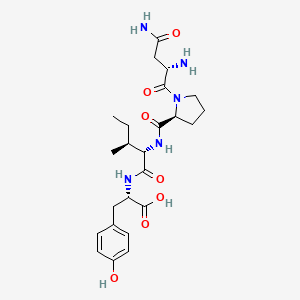
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
